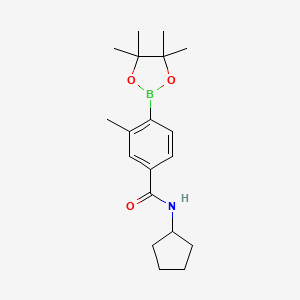

N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13502621

Molecular Formula: C19H28BNO3

Molecular Weight: 329.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H28BNO3 |

|---|---|

| Molecular Weight | 329.2 g/mol |

| IUPAC Name | N-cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Standard InChI | InChI=1S/C19H28BNO3/c1-13-12-14(17(22)21-15-8-6-7-9-15)10-11-16(13)20-23-18(2,3)19(4,5)24-20/h10-12,15H,6-9H2,1-5H3,(H,21,22) |

| Standard InChI Key | WDYLSWHVBGXWKR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCC3)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCC3)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide features a benzamide backbone substituted at the 4-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group and at the 3-position with a methyl group. The cyclopentylamine moiety is linked via an amide bond, creating a stereochemically rigid structure. The boronic ester group enhances reactivity in metal-catalyzed coupling reactions, while the cyclopentyl group contributes to lipophilicity, influencing solubility and pharmacokinetic properties in derivative compounds.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | N-cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Molecular Formula | C₁₉H₂₈BNO₃ |

| Molecular Weight | 329.2 g/mol |

| InChI | InChI=1S/C19H28BNO3/c1-13-12-14(17(22)21-15-8-6-7-9-15)10-11-16(13)20-23-18(2,3)19(4,5)24-20/h10-12,15H,6-9H2,1-5H3,(H,21,22) |

| InChIKey | WDYLSWHVBGXWKR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCC3)C |

| PubChem CID | 75486490 |

Spectroscopic and Computational Data

The compound’s structural validation relies on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, though specific spectral data remain unpublished. Computational descriptors, including partition coefficients (LogP) and topological polar surface area (TPSA), predict moderate lipophilicity (LogP ≈ 3.5) and limited aqueous solubility, aligning with its boronic ester functionality.

Synthesis and Characterization

Synthetic Methodology

The synthesis of N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically proceeds via a palladium-catalyzed Miyaura borylation reaction. A benzamide precursor undergoes coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts such as Pd(dppf)Cl₂ and a base (e.g., potassium acetate). The reaction occurs in anhydrous tetrahydrofuran (THF) under inert conditions, yielding the boronic ester after chromatographic purification.

Key Reaction Conditions:

-

Catalyst: Palladium(II) acetate or analogous complexes

-

Ligand: XantPhos or SPhos for enhanced stability

-

Base: Cs₂CO₃ or K₃PO₄ to deprotonate intermediates

-

Solvent System: CPME:H₂O (4:1) for biphasic conditions

Optimization Challenges

Yield optimization faces challenges due to steric hindrance from the cyclopentyl group and competing side reactions involving the boronic ester. Microwave-assisted synthesis and flow chemistry approaches are proposed to improve efficiency, though experimental validation is pending.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in Suzuki-Miyaura reactions to form biaryl structures, a cornerstone of drug discovery. For example, coupling with aryl halides yields biphenyl derivatives used in kinase inhibitors and anticancer agents.

Prodrug Development

The boronic acid moiety (post-hydrolysis) enables integration into prodrugs targeting serine proteases. Analogous compounds have shown promise in treating inflammatory disorders by modulating protease-activated receptors.

| Parameter | Detail |

|---|---|

| Supplier | Matrix Scientific |

| Purity | ≥95% (HPLC) |

| Packaging | Amber glass vials under argon atmosphere |

| Storage | -20°C, desiccated |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume